molecular formula C17H11Cl3N2O3 B3581732 3-chloro-4-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3581732
M. Wt: 397.6 g/mol
InChI Key: XGMQVMFXRWSPBB-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains multiple chloro groups and a methoxy group, which could influence its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring could impart some degree of planarity to the molecule, while the chloro and methoxy groups could influence its overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the various substituents. The chloro groups could potentially undergo substitution reactions, while the methoxy group could participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially electronegative chloro groups could influence its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its potential use in medicinal chemistry or materials science .

Properties

IUPAC Name

3-chloro-4-(3,4-dichloroanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c1-25-11-5-3-10(4-6-11)22-16(23)14(20)15(17(22)24)21-9-2-7-12(18)13(19)8-9/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMQVMFXRWSPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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